Cas no 3746-53-0 (3-(4-methoxyphenyl)-1-phenylurea)

3-(4-Methoxyphenyl)-1-phenylurea is a synthetic urea derivative characterized by its methoxyphenyl and phenyl substituents. This compound is of interest in organic and medicinal chemistry due to its potential as a building block for more complex molecules. Its structure offers versatility in chemical modifications, making it useful in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The methoxy group enhances solubility and influences electronic properties, which can be advantageous in drug design. The compound's stability and well-defined reactivity profile further contribute to its utility in research and industrial applications.
3-(4-methoxyphenyl)-1-phenylurea structure
3746-53-0 structure
Product Name:3-(4-methoxyphenyl)-1-phenylurea
CAS No:3746-53-0
MF:C14H14N2O2
MW:242.273163318634
CID:922309
PubChem ID:302847
Update Time:2025-06-25

3-(4-methoxyphenyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-3-phenylurea
    • 1-p-anisoyl-3-phenylurea
    • AC1L71FG
    • AC1Q4DBR
    • Carbanilide, 4-methoxy-
    • CHEMBL422669
    • N-(4-Methoxy-phenyl)-N'-phenyl-harnstoff
    • N-(4-methoxyphenyl)-N'-phenylurea
    • N-(4-methoxyphenyl)-N'-phenyl-urea
    • N-(4-methoxy-phenyl)-N'-phenyl-urea
    • NSC190583
    • Oprea1_094479
    • Urea, N-(4-methoxyphenyl)-N'-phenyl-
    • 3-(4-methoxyphenyl)-1-phenylurea
    • Z44590025
    • DTXSID40307267
    • 1-(p-Methoxyphenyl)-3-phenylurea
    • AKOS002665712
    • N-4-methoxyphenyl-N'-phenylurea
    • STK372051
    • N-p-Methoxyphenyl-N'-phenylurea
    • CS-0357864
    • 1-phenyl-3-(4-methoxyphenyl)-urea
    • 3746-53-0
    • NSC-190583
    • N-Phenyl-N'-4-methoxyphenylurea
    • EN300-15851612
    • SCHEMBL11106394
    • Inchi: 1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17)
    • InChI Key: NTRVJFMCRHBODE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 242.10562
  • Monoisotopic Mass: 242.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.249
  • Boiling Point: 303.8°C at 760 mmHg
  • Flash Point: 137.5°C
  • Refractive Index: 1.662
  • PSA: 50.36
  • LogP: 3.48520

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Additional information on 3-(4-methoxyphenyl)-1-phenylurea

3-(4-Methoxyphenyl)-1-phenylurea (CAS No. 3746-53-0): A Comprehensive Overview

3-(4-Methoxyphenyl)-1-phenylurea, also known by its CAS registry number 3746-53-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This urea derivative has garnered attention due to its unique structural properties and potential applications in drug design and advanced materials. The compound is characterized by its urea functional group, which plays a pivotal role in its reactivity and biological activity. Recent studies have highlighted its potential as a building block for developing novel therapeutic agents and functional materials.

The synthesis of 3-(4-methoxyphenyl)-1-phenylurea involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized synthetic routes to enhance yield and purity, making this compound more accessible for large-scale production. The presence of the methoxy group at the para position of the phenyl ring introduces electronic effects that influence the compound's reactivity and solubility properties. This feature has been exploited in various applications, such as in the development of bioactive molecules and polymeric materials.

Recent advancements in computational chemistry have enabled detailed studies of the molecular structure and electronic properties of 3-(4-methoxyphenyl)-1-phenylurea. Quantum mechanical calculations have revealed insights into its HOMO-LUMO energy levels, which are critical for understanding its reactivity in chemical reactions. These findings have been instrumental in designing new synthetic pathways and predicting the compound's behavior in different chemical environments.

In the realm of pharmacology, 3-(4-methoxyphenyl)-1-phenylurea has shown promise as a lead compound for drug discovery. Preclinical studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, making it a candidate for treating various diseases. For instance, research has highlighted its potential as an anti-inflammatory agent and a neuroprotective compound. These findings underscore the importance of further exploration into its therapeutic applications.

The application of 3-(4-methoxyphenyl)-1-phenylurea extends beyond pharmacology into materials science. Its ability to form stable crystalline structures has made it a valuable component in the development of organic semiconductors and nonlinear optical materials. Recent breakthroughs in crystal engineering have leveraged this compound's unique properties to create advanced materials with tailored electronic characteristics.

From an environmental perspective, understanding the ecological impact of 3-(4-methoxyphenyl)-1-phenylurea is crucial for its safe utilization. Ecotoxicological studies have assessed its effects on aquatic organisms, providing valuable data for risk assessment and regulatory compliance. These studies emphasize the need for sustainable practices in handling and disposing of this compound.

In conclusion, 3-(4-methoxyphenyl)-1-phenylurea (CAS No. 3746-53-0) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, reactivity, and potential uses make it a subject of ongoing research interest. As advancements in chemistry continue to unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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